molecular formula C44H70N4O33 B12085423 5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12085423
M. Wt: 1183.0 g/mol
InChI Key: JQRLGFGDWUSYIF-UHFFFAOYSA-N
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Description

The compound 5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by multiple acetamido groups, hydroxyl groups, and carboxylic acid functionalities, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of acetamido groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with specific solvents and temperatures tailored to each reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, while the hydroxyl and carboxylic acid groups can participate in electrostatic interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: A monosaccharide derivative with similar acetamido and hydroxyl functionalities.

    Chitin: A polysaccharide composed of N-acetylglucosamine units, with structural similarities to the compound.

    Hyaluronic acid: A glycosaminoglycan with repeating disaccharide units containing acetamido and carboxyl groups.

Uniqueness

The uniqueness of this compound lies in its highly functionalized structure, which allows for diverse chemical reactivity and biological interactions. Its multiple acetamido, hydroxyl, and carboxylic acid groups provide a versatile platform for various applications in research and industry.

Properties

Molecular Formula

C44H70N4O33

Molecular Weight

1183.0 g/mol

IUPAC Name

5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75)

InChI Key

JQRLGFGDWUSYIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O

Origin of Product

United States

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